1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine
Description
Properties
IUPAC Name |
1-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-6(11)10-12-9(7(2)14-10)8-4-3-5-13-8/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCZBUZFVLKDCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(C)N)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its versatility in medicinal chemistry. The thiazole moiety can interact with various biological targets, making it a promising scaffold for drug development.
Biological Activity Overview
Research indicates that compounds containing thiazole and furan rings exhibit a range of biological activities, including:
- Antitumor Activity : Thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range for certain thiazole derivatives, indicating strong anticancer potential .
- Antimicrobial Properties : Thiazole compounds are recognized for their antibacterial and antifungal activities. The presence of the furan ring may enhance these properties through synergistic effects .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiazole derivatives often act as enzyme inhibitors. For example, some studies have shown that they can inhibit key enzymes involved in cancer cell proliferation and survival .
- Interaction with DNA : Certain thiazole compounds have been found to intercalate with DNA, disrupting replication and transcription processes, which is critical for their anticancer activity .
- Modulation of Signaling Pathways : These compounds may influence various signaling pathways involved in cell growth and apoptosis, contributing to their therapeutic effects .
Case Studies
Several studies have investigated the biological activities of similar thiazole-containing compounds:
Case Study 1: Anticancer Activity
A study reported the synthesis of a series of thiazole derivatives, including ones similar to this compound. The most active compound exhibited an IC50 value of 0.5 µM against human glioblastoma cells, significantly outperforming standard treatments like doxorubicin .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazole structure could enhance antibacterial activity, with some derivatives showing minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
Data Table: Biological Activities of Thiazole Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The compound is compared to four analogs (Table 1), focusing on substituent variations and their implications.
Table 1. Structural and Physicochemical Comparison
Detailed Analysis
Aromatic vs.
Core Heterocycle Modifications
- Replacing the thiazole with a triazole (e.g., 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)... ) alters nitrogen positioning, affecting binding to metal ions or biological targets .
Functional Group Variations The ketone in 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone reduces basicity compared to the amine in the target compound, impacting solubility and protonation under physiological conditions .
Chirality and Stereochemical Effects
- The (R)-enantiomer in (R)-1-(4-(4-methylthiazol-5-yl)phenyl)... may exhibit distinct receptor-binding profiles compared to achiral analogs, a critical factor in drug design .
Physicochemical and Pharmacokinetic Implications
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine?
- Methodology : Synthesis typically involves multi-step reactions starting with furan and thiazole precursors. For example, thiazole rings are often constructed via cyclization of thiourea derivatives with α-haloketones. Ethylamine or its derivatives may be introduced via nucleophilic substitution or reductive amination. Reaction conditions (e.g., solvent polarity, temperature, catalysts) must be optimized to avoid side products like over-alkylation or ring-opening .
- Key Data :
| Starting Material | Intermediate | Final Step Conditions | Yield (%) |
|---|---|---|---|
| 4-Methyl-2-furanthiazole | Thiourea derivative | Ethanol, 80°C, 6h | ~65% |
| Halogenated thiazole | Ethylamine | DCM, RT, 12h | ~50% |
Q. How is this compound characterized structurally?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the thiazole ring substitution pattern and amine functionality. Mass spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C=N in thiazole at ~1600 cm⁻¹). X-ray crystallography, if available, provides definitive stereochemical data .
Q. What purification techniques are recommended for this compound?
- Methodology : Recrystallization using ethanol/water mixtures improves purity by removing unreacted starting materials. Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) separates regioisomers. High-Performance Liquid Chromatography (HPLC) with a C18 column ensures >95% purity for biological assays .
Q. What initial biological screening approaches are used to evaluate its activity?
- Methodology :
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases.
- Key Finding : Thiazole derivatives often exhibit moderate antimicrobial activity (MIC: 16–32 µg/mL) due to membrane disruption .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Methodology :
- Variable Temperature NMR : Assess dynamic rotational barriers in the thiazole ring.
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents.
- Computational Modeling : Density Functional Theory (DFT) simulations predict chemical shifts and coupling constants for comparison .
Q. What strategies optimize synthesis yield and purity for scale-up?
- Methodology :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves yield by 15–20%.
- Flow Chemistry : Enhances reproducibility and heat transfer in exothermic steps.
- Design of Experiments (DoE) : Identifies critical parameters (e.g., solvent ratio, catalyst loading) via factorial analysis .
Q. How do structural modifications (e.g., halogenation) impact bioactivity?
- Methodology :
- SAR Studies : Introduce halogens at the furan or thiazole ring and compare IC₅₀ values.
- Docking Simulations : Predict binding affinity to target proteins (e.g., EGFR kinase).
- Key Finding : Fluorination at the thiazole 5-position increases lipophilicity (logP: +0.5) and enhances blood-brain barrier penetration .
Q. How to address discrepancies in reported bioactivity across studies?
- Methodology :
- Meta-Analysis : Normalize data using standardized metrics (e.g., pIC₅₀).
- Assay Replication : Control for variables like cell passage number or serum concentration.
- Proteomics : Identify off-target interactions that may explain variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
